molecular formula C23H20N2O2S B2591200 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine CAS No. 897758-87-1

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine

Cat. No.: B2591200
CAS No.: 897758-87-1
M. Wt: 388.49
InChI Key: BTJDKBMXKBXTJF-UHFFFAOYSA-N
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Description

“3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a benzenesulfonyl group and a benzyl group attached to it. These groups are common in organic chemistry and are used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group would likely be attached at the 3-position of the quinoline ring, and the N-benzyl-6-methyl groups would also be attached to the quinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzenesulfonyl and benzyl groups. Benzenesulfonyl chloride is known to be highly reactive towards water and other nucleophiles such as ammonia .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Molecular Structure and Interactions

The study of molecular structures and interactions is crucial in understanding the chemical properties and potential applications of compounds. For instance, research on structurally related compounds, such as 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonyl hydrazide, reveals insights into their molecular conformation, which enables the formation of slipped π–π interactions and point-to-face C—H⋯π interactions. These interactions are significant for the development of materials with specific optical or electronic properties (Bortoluzzi et al., 2011).

Catalysis and Synthesis

Catalysis plays a pivotal role in chemical synthesis, affecting the efficiency and sustainability of chemical processes. For example, ligand-free iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide represents a significant advancement in the synthesis of benzylic amines, essential structural units in various drugs. This method is notable for its use of biocompatible iron catalysts and its applicability to both electron-donating and electron-withdrawing groups (Bao et al., 2019).

Anticancer Agents

The synthesis and evaluation of compounds containing the tetrahydroisoquinoline moiety, including analogs maintaining this core structure with various phenyl ring modifications, have shown potent cytotoxic activities. This research underscores the potential of such compounds in developing new anticancer agents, demonstrating significant activity against breast cancer cell lines (Redda et al., 2010).

Environmental Analysis

Analytical methods for detecting aliphatic amines in environmental samples highlight the importance of derivatization reactions, such as those involving benzenesulfonyl chloride. These methods are crucial for monitoring pollutants and understanding their environmental impact (Sacher et al., 1997).

Nonlinear Optical Materials

Research into nonlinear optical properties of compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, underscores the potential applications of these materials in optical limiting and other photonic technologies. The open-aperture z-scan technique used in these studies is instrumental in identifying compounds with desirable optical properties (Ruanwas et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, benzenesulfonyl derivatives are known to participate in various types of reactions, including Pd-catalysed Suzuki–Miyaura type reactions .

Safety and Hazards

As with any chemical compound, handling “3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine” would require appropriate safety measures. Benzenesulfonyl chloride, for example, is known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the reactivity of the benzenesulfonyl group, it could be interesting to explore its use in various types of organic reactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-17-12-13-21-20(14-17)23(25-15-18-8-4-2-5-9-18)22(16-24-21)28(26,27)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDKBMXKBXTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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